N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibromo-hydroxyphenyl group, a triazole ring, and an acetohydrazide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a substituted phenyl isothiocyanate.
Bromination: The phenyl ring is brominated using bromine or a brominating agent to introduce the dibromo substituents.
Condensation Reaction: The dibromo-hydroxyphenyl derivative is then condensed with an acetohydrazide derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cell Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: Lacks the ethyl group on the triazole ring.
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide: Lacks the phenyl group on the triazole ring.
Properties
Molecular Formula |
C19H17Br2N5O2S |
---|---|
Molecular Weight |
539.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17Br2N5O2S/c1-2-26-18(12-6-4-3-5-7-12)24-25-19(26)29-11-16(27)23-22-10-13-8-14(20)9-15(21)17(13)28/h3-10,28H,2,11H2,1H3,(H,23,27)/b22-10+ |
InChI Key |
PJNLSCAIYRYERU-LSHDLFTRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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